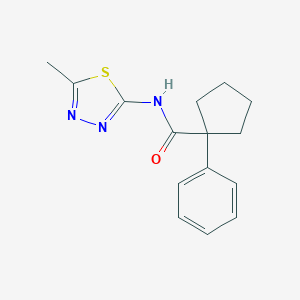
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TFB-TsNH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB-TsNH2 is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific target molecules, such as proteins or ion channels. This binding can lead to changes in the conformation or activity of the target molecule, which can then have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ion channels, the modulation of protein-ligand interactions, and the induction of cell death in cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide for lab experiments is its high selectivity and sensitivity for specific target molecules. This compound also has a relatively simple synthesis method and can be easily modified to improve its properties. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, including the development of more efficient synthesis methods, the identification of new target molecules for the compound, and the exploration of its potential therapeutic applications. This compound could also be used in the development of new biosensors for detecting a wider range of analytes. Overall, this compound has significant potential for advancing scientific research in various fields.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves a multistep reaction process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonia to yield the final product, this compound. The purity of the product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for studying the structure and function of ion channels, and as a potential drug candidate for treating cancer and other diseases. This compound has also been used in the development of biosensors for detecting various analytes, including glucose, cholesterol, and neurotransmitters.
Eigenschaften
Molekularformel |
C13H9F4NO2S |
|---|---|
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
InChI-Schlüssel |
LEZFKZUWSULHHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)






![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)